molecular formula C9H8BrClO2 B2740166 Methyl 5-bromo-2-chloro-4-methylbenzoate CAS No. 1695248-17-9

Methyl 5-bromo-2-chloro-4-methylbenzoate

Cat. No. B2740166
CAS RN: 1695248-17-9
M. Wt: 263.52
InChI Key: IYZCGVHGVXENKL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-4-methylbenzoate is a chemical compound with the CAS Number: 1695248-17-9 . It has a molecular weight of 263.52 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrClO2/c1-5-3-8 (11)6 (4-7 (5)10)9 (12)13-2/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 5-bromo-2-chloro-4-methylbenzoate serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. For instance, it has been used in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound identified as a crucial intermediate for the development of anti-cancer drugs targeting thymidylate synthase (Cao Sheng-li, 2004). This highlights its role in the development of novel pharmaceuticals.

Molecular Properties and Analysis

Research on this compound and related compounds has also focused on understanding their molecular properties. For example, the vibrational study, molecular properties, and first-order molecular hyperpolarizability of Methyl 2-amino 5-bromobenzoate using DFT method have provided insights into the electronic properties, absorption wavelengths, and non-linear optical (NLO) activity, contributing to the field of materials science and photonic applications (A. Saxena, Megha Agrawal, Archana Gupta, 2015).

Reaction Mechanisms and Environmental Impact

Studies on the transformations of halogenated aromatic aldehydes by metabolically stable anaerobic enrichment cultures, including compounds similar to this compound, provide valuable information on the environmental degradation and behavior of such compounds. This research is crucial for understanding the fate of chemical compounds in the environment and their potential impact on ecological systems (A. Neilson, A. Allard, P. Hynning, M. Remberger, 1988).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 5-bromo-2-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZCGVHGVXENKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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